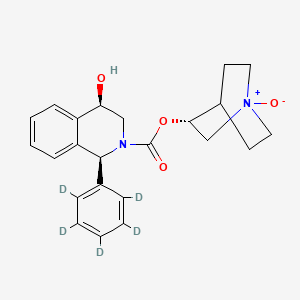
cis-Hydroxy Solifenacin N-oxide-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Hydroxy Solifenacin N-oxide-d5 is a stable isotope-labeled compound used primarily in analytical method development, method validation, and quality control applications. It is a derivative of Solifenacin, a muscarinic receptor antagonist used to treat overactive bladder. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various scientific research applications .
Preparation Methods
The synthesis of cis-Hydroxy Solifenacin N-oxide-d5 involves several steps, including the introduction of deuterium atoms and the formation of the N-oxide group. The synthetic route typically starts with the precursor Solifenacin, which undergoes deuterium exchange reactions to incorporate deuterium atoms. This is followed by the oxidation of the nitrogen atom to form the N-oxide group. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled temperature and pH conditions .
Chemical Reactions Analysis
cis-Hydroxy Solifenacin N-oxide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the N-oxide group back to the amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-oxide group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
cis-Hydroxy Solifenacin N-oxide-d5 is widely used in scientific research, including:
Chemistry: It is used in analytical method development and validation, particularly in mass spectrometry, due to its stable isotope labeling.
Biology: The compound is used in metabolic studies to trace the metabolic pathways of Solifenacin and its derivatives.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Solifenacin.
Industry: The compound is used in the quality control of pharmaceutical products containing Solifenacin
Mechanism of Action
The mechanism of action of cis-Hydroxy Solifenacin N-oxide-d5 is similar to that of Solifenacin. Solifenacin is a competitive muscarinic receptor antagonist that primarily targets the M3 muscarinic receptors in the bladder. By blocking these receptors, Solifenacin reduces bladder muscle contractions, thereby alleviating symptoms of overactive bladder. The N-oxide derivative retains this mechanism of action, with the deuterium atoms providing additional stability and traceability in research applications .
Comparison with Similar Compounds
cis-Hydroxy Solifenacin N-oxide-d5 can be compared with other similar compounds, such as:
Solifenacin: The parent compound, which lacks the N-oxide group and deuterium atoms.
cis-Hydroxy Solifenacin: Similar to the N-oxide-d5 derivative but without the deuterium labeling.
Solifenacin N-oxide: Contains the N-oxide group but lacks the deuterium atoms. The uniqueness of this compound lies in its stable isotope labeling, which enhances its utility in analytical and pharmacokinetic studies.
Properties
Molecular Formula |
C23H26N2O4 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl] (1S,4R)-4-hydroxy-1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C23H26N2O4/c26-20-14-24(23(27)29-21-15-25(28)12-10-16(21)11-13-25)22(17-6-2-1-3-7-17)19-9-5-4-8-18(19)20/h1-9,16,20-22,26H,10-15H2/t16?,20-,21-,22-,25?/m0/s1/i1D,2D,3D,6D,7D |
InChI Key |
HKJBKWXZULCCEK-RJADMLQOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2C3=CC=CC=C3[C@H](CN2C(=O)O[C@H]4C[N+]5(CCC4CC5)[O-])O)[2H])[2H] |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)OC(=O)N3CC(C4=CC=CC=C4C3C5=CC=CC=C5)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



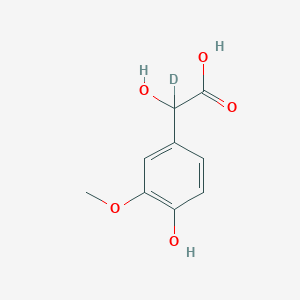

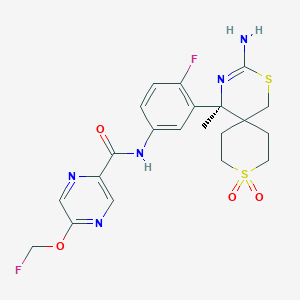
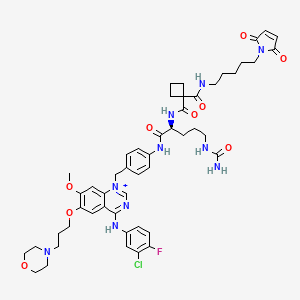
![1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine](/img/structure/B12421871.png)
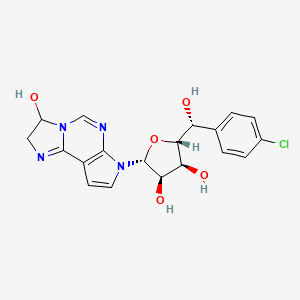
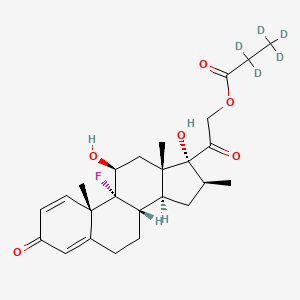
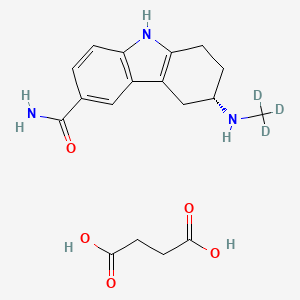
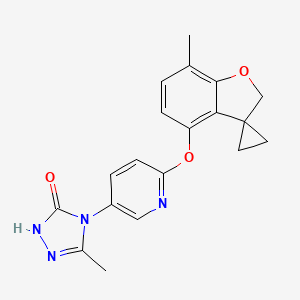
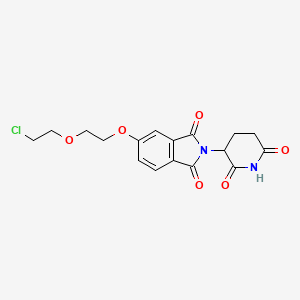
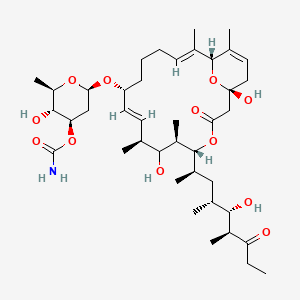
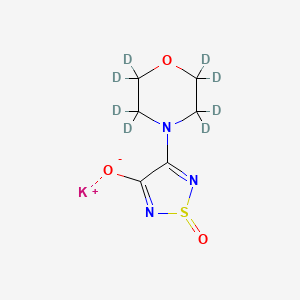
![N-hydroxy-N'-(4-methoxyphenyl)-N'-[(1-phenyltriazol-4-yl)methyl]heptanediamide](/img/structure/B12421910.png)
